1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene
Overview
Description
“1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with tert-butyl groups and benzene derivatives . For example, 1-Bromo-4-tert-butylbenzene, a related compound, has been used in the synthesis of 4-tert-butyl-phenylboronic acid and undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .Scientific Research Applications
- Field : Industrial Chemistry
- Application : 4-tert-Butylphenyl glycidyl ether is used in the paint industry and serves as an organic coating in paint, boat paint, and building coating material .
- Method : It is used as an epoxy reactive diluent .
- Results : The product serves as a key component in various types of paints and coatings .
- Field : Organic Chemistry
- Application : tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .
- Method : The synthesis involves several steps, including formylation, reduction, protection of the hydroxy group, introduction of a formyl group, and finally, the introduction of the TBS-protected enyne side chain .
- Results : The synthesized compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
- Field : Organic Chemistry
- Application : 1-Bromo-4-tert-butylbenzene was used in the synthesis of 4-tert-butyl-phenylboronic acid .
- Method : The specific method of synthesis is not provided .
- Results : The product, 4-tert-butyl-phenylboronic acid, was successfully synthesized .
- Field : Agricultural Chemistry
- Application : 4-tert-Butyliodobenzene participates in the one-pot Heck-reductive amination reaction pathway during the synthesis of fungicide fenpropimorph .
- Method : The synthesis involves a Heck reaction between 2-methylprop-2-en-1-ol and 4-tert-butyliodobenzene catalyzed by ionic liquids .
- Results : The product, fungicide fenpropimorph, was successfully synthesized .
- Field : Polymer Chemistry
- Application : 4-tert-Butylphenol is used in the production of phenolic resins .
- Method : The specific method of production is not provided .
- Results : The product, phenolic resins, are widely used in various applications due to their high thermal stability and mechanical strength .
Epoxy Resin Production
Synthesis of Biologically Active Compounds
Synthesis of 4-tert-butyl-phenylboronic Acid
Synthesis of Fungicide Fenpropimorph
Production of Phenolic Resins
- Production of tert-Butylbenzene
- Field : Industrial Chemistry
- Application : tert-Butylbenzene is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a tert-butyl group .
- Method : tert-Butylbenzene can be produced by the treatment of benzene with isobutene or by the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminium chloride .
- Results : The product, tert-Butylbenzene, is a flammable colorless liquid which is nearly insoluble in water but miscible with organic solvents .
- Field : Industrial Chemistry
- Application : tert-Butylbenzene is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a tert-butyl group .
- Method : tert-Butylbenzene can be produced by the treatment of benzene with isobutene or by the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminium chloride .
- Results : The product, tert-Butylbenzene, is a flammable colorless liquid which is nearly insoluble in water but miscible with organic solvents .
- Field : Organic Chemistry
- Application : The principal types of reactions involving aromatic rings are substitution, addition, and oxidation. Of these, the most common type is electrophilic substitution .
- Method : A summary of the more important substitution reactions of benzene is given in Figure 22-7 .
- Results : The product, substituted benzene, is widely used in various applications due to its high reactivity .
Production of tert-Butylbenzene
Electrophilic Aromatic Substitution
properties
IUPAC Name |
1-tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28/c1-20(2,3)18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)21(4,5)6/h7-14H,15H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMBVBPNWUBFBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364707 | |
Record name | 4,4'-Di-tert-butyldiphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene | |
CAS RN |
19099-48-0 | |
Record name | 4,4'-Di-tert-butyldiphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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